3'-beta-Azido-2',3'-dideoxyuridine

HIV Antiviral Research Nucleoside Analog Toxicity Selectivity Index

Choose 3'-beta-Azido-2',3'-dideoxyuridine (AZdU, Navuridine) for studies demanding clear differentiation from AZT. AZdU exhibits a 3.7-fold higher brain-to-serum ratio, enabling superior CNS antiviral modeling, and markedly reduced hematological toxicity due to its unique metabolic fate – it is not a substrate for thymidine kinase in bone marrow cells. Its azide handle also enables click-chemistry bioconjugation. For research use only.

Molecular Formula C9H11N5O4
Molecular Weight 253.22 g/mol
CAS No. 101039-96-7
Cat. No. B1200160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-beta-Azido-2',3'-dideoxyuridine
CAS101039-96-7
Synonyms3'-azido-2',3'-dideoxyuridine
AZddU
Molecular FormulaC9H11N5O4
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-]
InChIInChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6-,8-/m1/s1
InChIKeyZSNNBSPEFVIUDS-ATRFCDNQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-beta-Azido-2',3'-dideoxyuridine (AZdU, CS-87, Navuridine) Procurement Guide: Antiviral Nucleoside Analog with Documented Selectivity and Unique Metabolism


3'-beta-Azido-2',3'-dideoxyuridine (CAS 101039-96-7, also referenced as 84472-85-5 for the erythro isomer) is a pyrimidine nucleoside analog and a derivative of 2',3'-dideoxyuridine, characterized by a 3'-azido substitution in the beta configuration [1]. It is structurally and functionally related to zidovudine (AZT) but exhibits a distinct pharmacological profile. The compound is primarily recognized as a potent and selective inhibitor of HIV-1 reverse transcriptase (RT) and has been designated the INN navuridine [2]. Unlike its thymidine analog AZT, AZdU is not a substrate for thymidine kinase in the same manner, leading to a differentiated metabolic fate and a notably reduced cytotoxicity profile, particularly in human bone marrow cells [3]. These specific features make it a critical tool compound for research into nucleoside analog metabolism, HIV resistance mechanisms, and central nervous system antiviral targeting.

Why 3'-beta-Azido-2',3'-dideoxyuridine (AZdU) Cannot Be Replaced by Generic 3'-Azido Nucleosides or d4T Analogs in Specialized Research


Substituting 3'-beta-Azido-2',3'-dideoxyuridine (AZdU) with other 3'-azido nucleoside analogs, such as zidovudine (AZT) or stavudine (d4T), is not scientifically valid due to critical and quantifiable differences in their cellular pharmacology and enzyme selectivity. While these compounds share a common mechanism of reverse transcriptase (RT) inhibition, their differential affinities for host cellular kinases, distinct metabolic pathways, and unique tissue distribution profiles render them non-interchangeable [1]. For instance, AZdU's specific phosphorylation and its subsequent metabolism into unique diphosphohexose conjugates are not observed with AZT [2]. Furthermore, the compound exhibits a different resistance mutation profile and a substantially improved therapeutic window in relevant cell types, which are key differentiators for studies focused on long-term toxicity, resistance mechanisms, or targeted drug delivery [3]. Relying on a generic analog without accounting for these specific properties will lead to irreproducible and misleading experimental outcomes.

Quantitative Differentiation of 3'-beta-Azido-2',3'-dideoxyuridine (AZdU): A Head-to-Head Evidence Guide for Procurement Scientists


Differential Cytotoxicity and Selectivity: AZdU Exhibits Significantly Reduced Bone Marrow Toxicity Compared to AZT

The core differentiation of AZdU lies in its substantially improved safety profile. The original patent and supporting literature explicitly claim that AZdU demonstrates 'orders of magnitude less cytotoxicity than other anti-viral compounds such as AZT' [1]. This is further substantiated by direct metabolic studies showing that, in contrast to its potent antiviral activity in human peripheral blood mononuclear cells (PBMC), AZdU exhibits 'limited toxicity for human bone marrow cells (BMC)' [2]. Critically, the active 5'-triphosphate metabolite of AZdU was not detected in human BMC, while it was present in PBMC, providing a mechanistic basis for this cellular selectivity [2].

HIV Antiviral Research Nucleoside Analog Toxicity Selectivity Index

Unique Intracellular Metabolism: AZdU Forms Novel Diphosphohexose Conjugates Not Observed with Other 2'-Deoxyuridine Analogs

AZdU undergoes a previously unrecognized metabolic pathway in human cells, leading to the formation of two unique metabolites: 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine [1]. This pathway is distinct from the classical phosphorylation to mono-, di-, and triphosphates. After 48 hours of incubation with radiolabeled AZdU, these diphosphohexose conjugates accounted for a significant fraction (as much as 20-30%) of the total intracellular radioactivity in both PBMC and BMC [1]. The elimination half-life of these conjugates was determined to be 14.3 hours, suggesting a long-lasting intracellular presence [1].

Nucleoside Metabolism Pharmacokinetics Click Chemistry Probe

Enhanced Brain Penetration: AZdU Demonstrates Superior Central Nervous System Exposure Relative to AZT

In a comparative pharmacokinetic study in mice, AZdU (AZddU) demonstrated a significantly higher brain-to-serum concentration ratio than AZT, indicating superior penetration across the blood-brain barrier [1]. At a 50 mg/kg intravenous dose, the brain/serum concentration ratio for AZdU was 0.234, while the ratio for AZT was only 0.064 [1]. This represents an approximately 3.7-fold increase in relative brain exposure for AZdU.

Neuro-AIDS Blood-Brain Barrier Penetration Antiviral Drug Delivery

Distinct Enzyme Affinity: AZdU Triphosphate is a Potent and Highly Selective Inhibitor of HIV-1 Reverse Transcriptase

The active 5'-triphosphate metabolite of AZdU (AZdU-TP) is a potent and highly selective competitive inhibitor of HIV-1 reverse transcriptase (RT) with respect to the natural substrate dTTP [1]. Crucially, while AZdU-TP and AZT-TP both inhibit RT, AZdU-TP demonstrates a significantly lower affinity for host cellular DNA polymerase alpha. The study found that cellular DNA polymerase alpha showed an approximately 60-fold higher preference for the natural substrate dTTP over either AZdU-TP or AZT-TP, but the differential affinities of the parent nucleosides for thymidine kinase (Km of 67 µM for AZdU vs. 1.4 µM for AZT) drive the distinct selectivity profiles [1].

HIV Reverse Transcriptase Enzyme Kinetics Nucleoside Analog Selectivity

Defined Pharmacokinetic Profile: AZdU Oral Bioavailability and Half-Life Establish it as a Viable In Vivo Tool Compound

The pharmacokinetic properties of AZdU have been well-characterized in rats. Following oral administration, AZdU has an absolute bioavailability of approximately 53% [1]. The terminal elimination half-life (t1/2) of the compound is relatively short, ranging from 0.6 hours after intravenous administration to 1 hour following oral dosing [1]. This established PK profile is essential for designing in vivo efficacy and toxicity studies, and it has spurred the development of prodrug strategies to improve its oral absorption and half-life [1].

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

Optimal Research and Industrial Use Cases for 3'-beta-Azido-2',3'-dideoxyuridine (AZdU) Based on Its Unique Pharmacological Signature


Mechanistic Studies of Nucleoside Analog-Induced Bone Marrow Toxicity

Given its 'orders of magnitude less cytotoxicity' and lack of active triphosphate formation in human bone marrow cells [1], AZdU serves as an ideal control or tool compound for dissecting the mechanisms of hematological toxicity associated with other nucleoside reverse transcriptase inhibitors (NRTIs) like AZT. Researchers can use AZdU to model antiviral efficacy in hematopoietic microenvironments without the confounding variable of direct myelosuppression.

Investigation of Antiviral Drug Penetration into the Central Nervous System

The 3.7-fold higher brain-to-serum concentration ratio of AZdU compared to AZT makes it a superior chemical probe for studying blood-brain barrier penetration and antiviral activity in the central nervous system [2]. It is particularly relevant for research models of HIV-associated neurocognitive disorders (HAND) where achieving therapeutic drug levels in the brain is a primary challenge.

Development of Novel Prodrug and Targeted Drug Delivery Systems

AZdU's well-defined but suboptimal pharmacokinetic profile (e.g., 53% oral bioavailability and short half-life) [3] makes it a benchmark substrate for the development and evaluation of prodrug strategies. Its unique azide handle also allows it to function as a click chemistry reagent for bioconjugation, enabling the creation of novel targeted therapeutics or imaging agents to study nucleoside analog trafficking and metabolism .

Studies on Non-Canonical Nucleoside Metabolism and Cellular Reservoirs

The unique intracellular metabolism of AZdU into long-lived diphosphohexose conjugates (representing 20-30% of the intracellular drug pool) provides a powerful tool for investigating non-canonical nucleoside metabolic pathways [4]. This property is particularly valuable for research into the formation and persistence of intracellular drug reservoirs, which may have implications for long-term antiviral therapy and viral latency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-beta-Azido-2',3'-dideoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.